molecular formula C10H8N2O2 B1607953 5-aminoquinoline-2-carboxylic Acid CAS No. 374707-02-5

5-aminoquinoline-2-carboxylic Acid

Cat. No.: B1607953
CAS No.: 374707-02-5
M. Wt: 188.18 g/mol
InChI Key: APQGIAYQAYOKSU-UHFFFAOYSA-N
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Description

5-Aminoquinoline-2-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound features an amino group at the 5th position and a carboxylic acid group at the 2nd position on the quinoline ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-aminoquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for constructing the quinoline ring. This method typically involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene . Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic amine in the presence of a base .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like clay or ionic liquids are increasingly popular . These methods not only improve yields but also reduce the use of hazardous chemicals and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 5-Aminoquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Aminoquinoline-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-aminoquinoline-2-carboxylic acid depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, antimalarial quinolines inhibit heme polymerase, an enzyme crucial for the survival of the malaria parasite . The compound’s structure allows it to interact with various molecular targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an amino group and a carboxylic acid group on the quinoline ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

5-aminoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQGIAYQAYOKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361104
Record name 5-aminoquinoline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374707-02-5
Record name 5-aminoquinoline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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